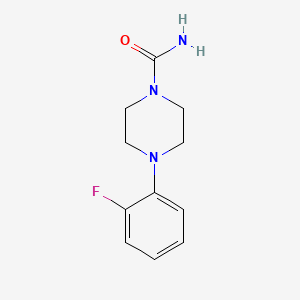

2-Thiomorpholinopyridin-4-amine

Overview

Description

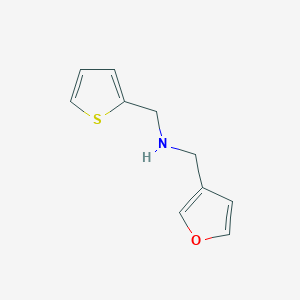

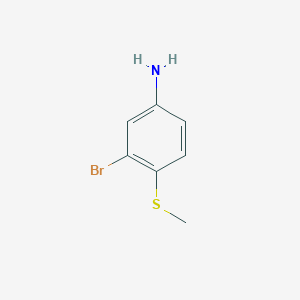

2-Thiomorpholinopyridin-4-amine is an organic compound that contains nitrogen and sulfur atoms. It is a derivative of amines, which are organic compounds that resemble ammonia but have one or more hydrogen atoms replaced by organic substituents .

Molecular Structure Analysis

The molecular formula of 2-Thiomorpholinopyridin-4-amine is C9H13N3S, and its molecular weight is 195.28 . The structure of amines, including this compound, can be analyzed using various spectroscopic methods, such as 1H NMR spectra and mass spectrometry .Chemical Reactions Analysis

Amines, including 2-Thiomorpholinopyridin-4-amine, can undergo various reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis

Amines, including 2-Thiomorpholinopyridin-4-amine, are known for their ability to act as weak organic bases . More specific physical and chemical properties of 2-Thiomorpholinopyridin-4-amine, such as its melting point, boiling point, and density, are not provided in the search results .Relevant Papers The search results include several papers related to amines and their derivatives . These papers discuss the synthesis, anti-inflammatory activities, and structure-activity relationships of pyrimidines, a class of compounds related to 2-Thiomorpholinopyridin-4-amine . Another paper discusses new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

Martynov, Makhaeva, and Amosova (2013) explored the synthesis of hydrazones derived from 2-thiomorpholinopyridin-4-amine, demonstrating its utility in creating complex organic compounds. The study highlighted the formation of N-(organylmethylidene)-(2E,6E)bis-(chloromethylidene)thiomorpholin-4-amines, showcasing the compound's reactivity and potential in organic synthesis. The structural properties of these hydrazones were confirmed using NMR and 2D 1H–1H NOESY experiments (Martynov, Makhaeva, & Amosova, 2013).

Chemical Reactivity and Equilibrium Studies

Doddi and Ercolani (1984) provided insights into the chemical reactivity and equilibrium of compounds related to 2-thiomorpholinopyridin-4-amine. Their research focused on the kinetics and equilibrium constants in reactions involving similar compounds, contributing to a deeper understanding of the compound’s reactive behavior under various conditions (Doddi & Ercolani, 1984).

Potential in Medicinal Chemistry

A study by Das Neves et al. (2019) synthesized thiazolidin-4-one and thiazinan-4-one derivatives using an amine precursor related to 2-thiomorpholinopyridin-4-amine. This research highlighted the compound's role in developing new acetylcholinesterase inhibitors, indicating its potential applications in medicinal chemistry (Das Neves et al., 2019).

Catalysis and Synthesis

Wippich, Truchan, and Bach (2016) explored the use of compounds related to 2-thiomorpholinopyridin-4-amine in catalysis. Their work involved the amination of thiophene and benzene nuclei, demonstrating the versatility of these compounds in facilitating complex chemical reactions (Wippich, Truchan, & Bach, 2016).

Hydrogen-Bond Basicity Studies

Graton, Berthelot, and Laurence (2001) conducted a study on the hydrogen-bond basicity of secondary amines, including compounds structurally related to 2-thiomorpholinopyridin-4-amine. This research is significant for understanding the interaction of these compounds with other molecules, which is crucial in various chemical and pharmaceutical processes (Graton, Berthelot, & Laurence, 2001).

properties

IUPAC Name |

2-thiomorpholin-4-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCJHCZEXWJFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiomorpholinopyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1444888.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B1444893.png)

![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)